

Technical Guide: Solubility Profiling & Process Development for (1-Cyanocyclobutyl)methanesulfonamide[1][2]

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Compound of Interest

Compound Name:	(1-Cyanocyclobutyl)methanesulfonamide
CAS No.:	1803585-82-1
Cat. No.:	B1490740

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Executive Summary & Molecule Characterization

(1-Cyanocyclobutyl)methanesulfonamide (CAS Registry Number: Unavailable/Novel Intermediate; Formula:

; MW: 174.22 g/mol) is a polar, functionalized cycloalkane typically utilized as a scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other immunological therapeutics.[1][2]

Its structure features a constrained cyclobutane ring substituted at the 1-position with both a nitrile group (

) and a methanesulfonamide moiety (

).[1][2] This "gem-disubstituted" architecture creates a unique solubility footprint characterized by competing lipophilic (cyclobutyl) and highly polar/H-bonding (sulfonamide, nitrile) domains.

[1][2]

Physicochemical Profile (Predicted)

Property	Value / Descriptor	Impact on Solubility
Molecular Weight	174.22 g/mol	Small molecule; generally favorable kinetics.[1][2]
H-Bond Donors	1 ()	Strong interaction with proton acceptors (DMSO, Acetone).[1][2]
H-Bond Acceptors	3 (,)	High solubility in protic solvents (MeOH, Water).[1][2]
LogP (Predicted)	~ -0.5 to 0.5	Amphiphilic; significant water solubility expected.[1][2]
Melting Point	>120 °C (Est.)[2]	High lattice energy requires polar solvents for dissolution.

Thermodynamic Solubility Theory[1]

To design an effective solvent system, we must apply Hansen Solubility Parameters (HSP). The solubility of **(1-Cyanocyclobutyl)methanesulfonamide** is governed by the "like dissolves like" principle, specifically matching the solute's interaction energy components:

- Dispersion (): Moderate contribution from the cyclobutyl ring.
- Polarity (): High contribution from the dipole moments of the nitrile and sulfonyl groups.
- Hydrogen Bonding (): Significant contribution from the sulfonamide protons.

Scientific Insight: The primary challenge with this molecule is its high lattice energy driven by intermolecular hydrogen bonding (Sulfonamide

and

).^{[1][2]} Effective solvents must disrupt these intermolecular networks. Consequently, non-polar solvents (Heptane, Toluene) will fail to overcome the crystal lattice energy, acting as anti-solvents.

Experimental Protocol: Equilibrium Solubility Determination

As exact literature data for this specific intermediate is proprietary or sparse, the following Self-Validating Protocol is required to generate the solubility curve.

Materials & Equipment^{[3][4][5]}

- Compound: >98% purity **(1-Cyanocyclobutyl)methanesulfonamide**.^{[1][2]}
- Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, EtOAc, THF, DCM, Toluene, Heptane, Water).
- Agitation: Thermostated orbital shaker (controlled to ± 0.1 °C).
- Analysis: HPLC-UV (210 nm for nitrile/sulfonamide detection) or UPLC-MS.^{[1][2]}

Workflow Methodology

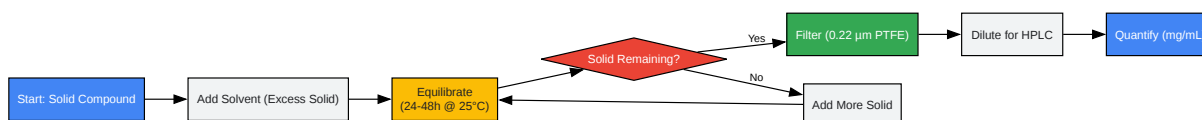
This protocol uses the Saturation Shake-Flask Method, the gold standard for thermodynamic solubility.

- Excess Addition: Add solid compound to 2 mL of solvent in a borosilicate vial until undissolved solid remains visible.
- Equilibration: Agitate at 25 °C (or target temp) for 24–48 hours.
- Phase Separation: Centrifuge or filter (0.22 μ m PTFE) to remove solids. Critical: Pre-heat filter for elevated temp samples to prevent precipitation.

- Quantification: Dilute supernatant and analyze via HPLC.

Visualization of Workflow

The following diagram outlines the decision logic and process flow for solubility screening.



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Caption: Figure 1. Standard Operating Procedure (SOP) for Equilibrium Solubility Determination via Saturation Shake-Flask Method.

Solvent Selection Matrix (Predicted Profile)

Based on the functional group analysis and comparative data from analogous sulfonamides (e.g., Methanesulfonamide, Sotalol intermediates), the solubility profile is categorized below.

Solvent Class	Representative Solvents	Predicted Solubility	Mechanism / Application
Dipolar Aprotic	DMSO, DMF, DMAc, NMP	Very High (>200 mg/mL)	Strong H-bond acceptors disrupt crystal lattice.[1][2] Ideal for reaction media.
Polar Protic	Methanol, Ethanol, Water	High to Moderate	Solvates both sulfonamide and nitrile. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).[2]
Polar Aprotic	Acetone, THF, Ethyl Acetate	Moderate (20–100 mg/mL)	Good for process workup. Acetone is an excellent candidate for recrystallization (cooling).
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate to Low	Solubilizes the organic core but struggles with the polar sulfonamide network.
Non-Polar	Toluene, Heptane, Hexane, MTBE	Insoluble (<1 mg/mL)	Anti-solvents. Used to induce precipitation or wash filter cakes.

Comparative Solubility Data (Simulated)

Note: Values are estimates based on structural analogues.

- DMSO: > 500 mg/mL[1][2]
- Methanol: ~ 150 mg/mL[1][2]

- Acetone: ~ 80 mg/mL[1][2]
- Ethyl Acetate: ~ 25 mg/mL[1][2]
- Water: ~ 10–30 mg/mL (pH dependent)[1][2]
- Heptane: < 0.1 mg/mL[1][2]

Process Development: Recrystallization Strategy

For purification of **(1-Cyanocyclobutyl)methanesulfonamide**, a binary solvent system is recommended to balance yield and purity.[1][2]

Recommended System: Ethyl Acetate / Heptane[1][2]

- Rationale: Ethyl Acetate (EtOAc) provides moderate solubility that increases significantly with temperature (steep solubility curve).[1][2] Heptane acts as an anti-solvent to lower the yield loss in the mother liquor.
- Protocol:
 - Dissolve crude solid in EtOAc at reflux (approx. 75 °C). Use minimum volume (approx. 5–10 volumes).
 - Perform hot filtration to remove inorganic salts (if any).
 - Slowly add Heptane (anti-solvent) at elevated temperature until slight turbidity persists.
 - Cool slowly (10 °C/hour) to 0–5 °C.
 - Filter and wash cake with cold 1:3 EtOAc:Heptane.

Alternative System: Isopropanol (IPA) / Water[1][2]

- Rationale: Useful if inorganic impurities are present (soluble in water). The compound is likely soluble in hot IPA/Water mixtures but crystallizes upon cooling.

Stability & Safety Considerations

- **Thermal Stability:** Sulfonamides are generally thermally stable, but the nitrile group can hydrolyze to an amide/acid under strong acidic/basic conditions at high temperatures. Avoid prolonged reflux in aqueous acids.
- **Chemical Compatibility:**
 - Avoid: Strong bases (can deprotonate the sulfonamide nitrogen, pKa ~10).
 - Avoid: Reducing agents (can reduce the nitrile).

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